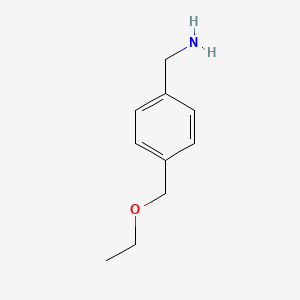

4-(Ethoxymethyl)-benzylamine

Description

Contextualization within the Field of Substituted Benzylamine (B48309) Derivatives

Substituted benzylamines are a broad and significant class of organic compounds that serve as crucial scaffolds in medicinal chemistry and materials science. molbase.com These derivatives are characterized by a benzylamine core with various substituents on the aromatic ring or the nitrogen atom. The nature and position of these substituents can dramatically influence the molecule's physical, chemical, and biological properties.

In medicinal chemistry, substituted benzylamines are investigated for a wide range of therapeutic applications. For instance, different substitution patterns have led to the development of potent and selective enzyme inhibitors. Research has shown that 4-substituted benzylamine derivatives can act as effective inhibitors of enzymes like beta-tryptase, which is a target for asthma treatment. fluorochem.co.uk Similarly, other substituted aryl benzylamines have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in prostate cancer. bldpharm.com The specific ethoxymethyl group at the 4-position of 4-(Ethoxymethyl)-benzylamine places it within this large family of pharmacologically relevant structures, suggesting its potential as a lead compound for further investigation.

Significance as a Fundamental Unit in Organic Synthesis and Beyond

While specific high-impact applications of this compound are not widely reported, its structure makes it a valuable building block for organic synthesis. The primary amine functionality is a versatile handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the construction of more complex molecular architectures. sigmaaldrich.com

Conceptual Framework for Investigating Benzylic Amine and Ether Functionalities

The two key functional groups in this compound—the benzylic amine and the ether—are of fundamental importance in the principles of drug design and molecular recognition.

The benzylic amine motif is prevalent in many biologically active compounds. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H protons of the primary amine can serve as hydrogen bond donors. These interactions are critical for the binding of a drug molecule to its biological target, such as a protein receptor or enzyme active site. Furthermore, the amine group is typically basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's binding pocket.

The combination of a flexible benzylic amine and a polar, hydrogen-bond-accepting ether group within a semi-rigid aromatic framework makes this compound and related structures interesting candidates for exploring the chemical space around biological targets. The study of how these functionalities interact with protein binding sites provides a conceptual basis for the rational design of new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[4-(ethoxymethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZRSTLZBOUGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588437 | |

| Record name | 1-[4-(Ethoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871881-98-0 | |

| Record name | 1-[4-(Ethoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 4 Ethoxymethyl Benzylamine and Its Key Precursors

Regioselective Introduction and Modification of the Ethoxymethyl Moiety at the Para-Position

Functionalization of Halogenated Benzene (B151609) Derivatives

A common and versatile approach to constructing substituted aromatic compounds like 4-(Ethoxymethyl)-benzylamine is through the functionalization of readily available halogenated benzene precursors. A plausible synthetic route can commence from 4-chlorobenzyl chloride or a similar p-substituted halogenated toluene (B28343) derivative. This strategy involves the sequential introduction of the ethoxymethyl and the aminomethyl functionalities.

One potential pathway involves two key transformations:

Etherification: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. wikipedia.orgbyjus.com In this context, 4-chlorobenzyl alcohol (which can be derived from the hydrolysis of 4-chlorobenzyl chloride) would be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an ethylating agent, like ethyl iodide or ethyl bromide, to form 4-chlorobenzyl ethyl ether. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance reaction rates and yields, particularly in industrial settings. wikipedia.org

Amination: The resulting 4-chlorobenzyl ethyl ether possesses a benzylic chloride that is reactive towards nucleophilic substitution. Direct amination with ammonia (B1221849) can be employed to introduce the primary amine. To avoid over-alkylation, which is a common side reaction leading to secondary and tertiary amines, this reaction often requires a large excess of ammonia. rsc.org A more controlled alternative is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate, followed by hydrolysis or hydrazinolysis to release the primary amine. rsc.org

An alternative sequence could involve amination first, followed by etherification. For instance, 4-chlorobenzylamine (B54526) could be N-protected, followed by etherification of a precursor like 4-(hydroxymethyl)benzylamine, and subsequent deprotection. However, managing chemoselectivity across multiple functional groups can be challenging.

Directed Ortho-Metalation Approaches for Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgmsu.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org Common DMGs include amides, carbamates, and ethers. wikipedia.orguwindsor.ca

For the synthesis of the para-substituted this compound, DoM is not a direct route for installing the primary substituents. However, it represents a key strategy for synthesizing more complex, substituted analogs or isomers. For instance, starting with benzyl (B1604629) ethyl ether, the ether oxygen can act as a DMG to direct lithiation to the ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups ortho to the ethyl ether. If this functional group were a precursor to an aminomethyl group (e.g., a nitrile or an N-formyl group), this would provide a route to 2-(ethoxymethyl)-benzylamine isomers.

The hierarchy and compatibility of DMGs are critical. uwindsor.ca If a molecule contained both an ether and a more powerful DMG, such as a tertiary amide, metalation would occur ortho to the stronger directing group. wikipedia.org This predictability makes DoM a strategic tool for the rational design of polysubstituted aromatic compounds related to this compound.

Optimization of Synthetic Efficiency and Selectivity for this compound

Optimizing synthetic routes is crucial for improving yields, reducing byproducts, and ensuring economic viability. This involves careful selection of catalysts, reaction conditions, and modern synthetic technologies.

Ether Synthesis: Beyond the classical Williamson synthesis, catalytic dehydrative etherification offers a greener alternative. This method involves the direct coupling of an alcohol with another alcohol, eliminating only water as a byproduct. Various catalysts, including iron, palladium, and solid acids like zeolites or Amberlyst resins, have been shown to effectively catalyze the etherification of benzyl alcohols. researchgate.netacs.orgrsc.orgscispace.com For example, iron(III) chloride (FeCl₃·6H₂O) in a green solvent like propylene (B89431) carbonate can catalyze the self-etherification of benzyl alcohols, while iron(II) chloride (FeCl₂·4H₂O) with a ligand can promote non-symmetrical etherification. acs.org

Reductive Amination: The most direct and efficient route to this compound is likely the reductive amination of its corresponding aldehyde, 4-(ethoxymethyl)benzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source (typically ammonia for primary amines) to form an imine intermediate, which is then reduced in situ. organic-chemistry.org A wide array of catalytic systems can be employed for this transformation.

Noble Metal Catalysts: Palladium on carbon (Pd/C), platinum, and ruthenium catalysts are highly effective but can be costly. researchgate.net

Base Metal Catalysts: More sustainable and cost-effective catalysts based on nickel (e.g., Raney Nickel, Ni/Al₂O₃–SiO₂) and iron (e.g., Fe on N-doped SiC) have been developed, showing excellent activity and selectivity for the synthesis of primary amines from aldehydes and ammonia. acs.orgd-nb.infonih.gov

Reducing Agents: While molecular hydrogen (H₂) is the most atom-economical reductant, other systems like triethylsilane (Et₃SiH) with trifluoroacetic acid (TFA) or sodium borohydride (B1222165) derivatives (NaBH₄, NaBH(OAc)₃) are also widely used, especially in laboratory settings. thieme-connect.commasterorganicchemistry.com

The table below shows representative catalytic systems for the reductive amination of aromatic aldehydes, which are analogous to the synthesis of this compound.

Table 1: Representative Catalytic Systems for Reductive Amination of Aromatic Aldehydes

| Aldehyde Substrate | Amine Source | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | aq. NH₃ | Fe/(N)SiC | H₂ (6.5 MPa) | aq. NH₃ | 130 | 85 | nih.gov |

| 4-Methoxybenzaldehyde | aq. NH₃ | Raney Ni | H₂ | p-Xylene | 160 | 56 | acs.org |

| 4-Nitrobenzaldehyde | Aniline | Au/Al₂O₃ | H₂ | Dioxane | 100 | 99 | nih.gov |

| 2-Pyridinecarboxaldehyde | Heterocyclic Amine | N/A | Et₃SiH / TFA | CH₂Cl₂ | 40 | 93 | thieme-connect.com |

The parent compound, this compound, is achiral. However, the synthesis of chiral analogs, particularly those with a stereocenter at the benzylic carbon (α-position), is of significant interest in pharmaceutical chemistry. Several methodologies exist for the stereoselective synthesis of α-substituted benzylamines.

A prominent strategy involves the alkylation of a chiral imine or a related derivative. For example, a chiral auxiliary, such as a pinanone, can be condensed with benzylamine (B48309) to form a chiral ketimine. Deprotonation with a strong base like butyllithium (B86547) followed by reaction with an alkyl halide introduces a new substituent with high diastereoselectivity. Subsequent hydrolysis of the imine yields the optically active α-substituted benzylamine and recovers the chiral auxiliary.

Another powerful method employs N-sulfinyl imines as chiral intermediates. The benzylation of N-sulfinyl ketimines can create two new chiral centers simultaneously, with the stereochemical outcome controlled by the configuration of the sulfinyl groups on both the nucleophile and the electrophile. nih.gov This approach allows for the synthesis of specific epimers of α,α-disubstituted β-alkylarylamines in high optical purity. nih.gov

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved mixing, and easier scalability. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

The key reductive amination step for synthesizing this compound is well-suited for flow chemistry. A solution of the aldehyde and amine source can be continuously passed through a heated, packed-bed reactor containing a heterogeneous catalyst. Several studies have demonstrated the successful use of flow reactors for the reductive amination of aromatic aldehydes with various catalysts, including Ag/Al₂O₃ and Au/Al₂O₃, achieving high yields and throughput. nih.gov Rhodium-catalyzed C-H alkylation of benzylamines has also been successfully adapted to a flow process, showing advantages over batch reactions. nih.gov

Similarly, etherification reactions can be performed under flow conditions. The continuous synthesis of ethers can improve safety and control, especially for highly exothermic reactions or when using reactive intermediates.

Considerations for Scalable and Sustainable Synthesis

The development of a synthetic route for industrial-scale production requires careful consideration of sustainability, cost, and safety.

Atom Economy and Green Metrics: Synthetic pathways should be evaluated using green chemistry principles. walisongo.ac.id Reductive amination is inherently more atom-economical than multi-step sequences involving protection and deprotection. Catalytic dehydrative etherification is superior to the Williamson synthesis, as the only byproduct is water, avoiding the formation of salt waste. core.ac.uk Metrics such as Process Mass Intensity (PMI) and Reaction Mass Efficiency can be used to quantitatively compare the "greenness" of different routes. walisongo.ac.id

Catalyst Choice: The use of catalysts based on earth-abundant, inexpensive, and non-toxic metals like iron and copper is a key aspect of sustainable chemistry. d-nb.info While noble metals like palladium and rhodium are highly active, their cost and toxicity are significant drawbacks for large-scale synthesis. The ability to recycle the catalyst, particularly for heterogeneous systems used in flow reactors, is also a critical factor for economic and environmental viability.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a process. Green solvents such as water, ethanol, or recyclable options like propylene carbonate are preferred over chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). acs.org

Process Safety and Scalability: Flow chemistry inherently offers a safer profile for scaling up reactions. nih.gov The small reactor volumes minimize the risk associated with hazardous reagents or exothermic events. Protocols that have been successfully scaled to the kilogram level, such as the reductive amination using Et₃SiH/TFA, demonstrate the industrial applicability of these advanced methodologies. thieme-connect.comacs.org Biocatalytic routes, using engineered enzymes to produce benzylamine from renewable feedstocks like L-phenylalanine or glucose, represent a frontier in sustainable chemical production. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxymethyl Benzylamine

Reactions Involving the Primary Amine Functional Group

The primary amine (-NH₂) group in 4-(Ethoxymethyl)-benzylamine is a key center of reactivity, functioning as a potent nucleophile and a base. Its reactions are fundamental to the synthesis of a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom allows for facile reactions with electrophilic reagents, leading to the formation of more substituted amines and amides.

N-Alkylation: Primary amines like this compound readily undergo N-alkylation with alkylating agents such as alkyl halides. This reaction, a form of nucleophilic substitution, can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The control of the degree of alkylation can be challenging and often depends on the stoichiometry of the reactants and the reaction conditions. Catalytic methods, particularly those employing transition metals like palladium and manganese, have been developed for the selective N-alkylation of amines with alcohols, offering a more sustainable "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netchemrxiv.org

N-Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, yields stable N-acyl derivatives (amides). This transformation is typically robust and high-yielding. Studies on the acylation of benzylamine (B48309) have shown that various mixed anhydrides can be employed as effective acylating agents. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is fundamental in peptide synthesis and the creation of complex organic molecules. bath.ac.uk

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile Example | Product Structure | General Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-4-(ethoxymethyl)-benzylamine | Base (e.g., K₂CO₃), Solvent (e.g., ACN) |

| N-Alkylation | Benzyl (B1604629) Bromide (BnBr) | N-Benzyl-4-(ethoxymethyl)-benzylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-4-(ethoxymethyl)-benzylamine | Base (e.g., Et₃N), Solvent (e.g., DCM) |

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). They are key intermediates in organic synthesis and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.commdpi.com

The reaction of this compound with a carbonyl compound involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid or base. researchgate.netmasterorganicchemistry.com The stability of the resulting imine is influenced by the structure of both the amine and the carbonyl compound; aromatic aldehydes generally form more stable Schiff bases. mdpi.com

Recent methodologies for imine synthesis focus on greener approaches, such as the metal-free oxidative coupling of benzylamines using oxygen as the oxidant or iron-catalyzed aerobic oxidation. nih.govorganic-chemistry.org These methods can involve the direct coupling of benzylamines to form N-benzylidenebenzylamines. nih.govkaust.edu.sa

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Name | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-(4-(Ethoxymethyl)benzylidene)aniline | Reflux in Ethanol or Methanol, often with catalytic acid (e.g., AcOH) |

| Acetone | N-(1-methylethylidene)-1-(4-(ethoxymethyl)phenyl)methanamine | Requires more stringent conditions, e.g., removal of water |

These imines can undergo further transformations, such as reduction to secondary amines or reaction with nucleophiles at the imine carbon.

Primary amines can react reversibly with carbon dioxide (CO₂). This reaction has gained attention as a method for CO₂ capture and as a strategy for the temporary protection of amine groups. researchgate.net The initial reaction of an amine like benzylamine with CO₂ forms a carbamic acid intermediate. researchgate.netcnr.it In the presence of a second equivalent of amine or another base, this acid is deprotonated to form a stable alkylammonium carbamate (B1207046) salt. cnr.it

The reaction is reversible, with the carbamate decomposing back to the amine and CO₂ upon heating. researchgate.net This chemistry can be harnessed for the one-pot synthesis of carbamate esters. By trapping CO₂ with an amine in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and then adding an alkylating agent (e.g., an alkyl halide), the corresponding carbamate ester can be formed directly. nih.gov

Mechanism of Carbamate Formation:

Nucleophilic Attack: The primary amine attacks one of the electrophilic carbonyl carbons of CO₂.

Proton Transfer: A proton is transferred, often to another amine molecule, to form a zwitterionic carbamic acid intermediate and an ammonium ion.

Deprotonation: A base (another amine molecule or an added base like DBU) deprotonates the carbamic acid to yield the carbamate anion.

This sequence provides a metal-free, phosgene-free route to valuable carbamate compounds. nih.govwikipedia.org

As a primary amine, this compound is a competent nucleophile capable of participating in a variety of nucleophilic substitution reactions. nih.govyoutube.com The nitrogen lone pair can attack electron-deficient centers, displacing a leaving group. This reactivity is fundamental to the construction of C-N bonds.

For instance, benzylamines are known to displace halides from activated aromatic systems in nucleophilic aromatic substitution (SNAr) reactions. A relevant example is the reaction of benzylamine with 4-nitro-2-methoxymethyl-chlorobenzene, where the benzylamine displaces the chloro group. google.com While simple aryl halides are generally unreactive, the presence of strong electron-withdrawing groups (like the nitro group) activates the ring toward nucleophilic attack.

Table 3: Nucleophilic Substitution with this compound

| Electrophilic Substrate | Leaving Group | Product Type |

|---|---|---|

| 2-Bromopropane | Br⁻ | Secondary Amine |

| Epichlorohydrin | Cl⁻ | Amino alcohol |

| 1-Fluoro-2,4-dinitrobenzene | F⁻ | N-Substituted Dinitroaniline |

Reactivity at the Benzylic Methylene (B1212753) Group

The methylene (-CH₂-) group attached directly to the benzene (B151609) ring is known as the benzylic position. This position exhibits enhanced reactivity compared to a standard alkyl C-H bond due to its proximity to the aromatic π-system. masterorganicchemistry.comyoutube.com

The protons on the benzylic carbon of this compound are weakly acidic and can be removed by a strong base to form a resonance-stabilized carbanion, often referred to as a benzylic anion. youtube.com

For a primary amine like this compound, direct deprotonation at the benzylic carbon with a strong base (e.g., an organolithium reagent like n-BuLi) is complicated by the presence of the more acidic N-H protons. Therefore, such reactions are typically performed on N-protected analogues, such as the corresponding N-Boc (tert-butoxycarbonyl) derivative. acs.orgacs.org The protecting group prevents the deprotonation of the nitrogen and directs the base to the benzylic C-H bond.

The resulting benzylic anion is stabilized by delocalization of the negative charge into the aromatic ring. This stabilization is key to its formation and subsequent reactivity.

The generated benzylic anion is a powerful nucleophile and can react with a variety of electrophiles in substitution reactions. This provides a powerful method for the stereocontrolled synthesis of complex chiral amines when chiral ligands like (-)-sparteine (B7772259) are used during the deprotonation step. acs.orgacs.orgnih.gov

Table 4: Anionic Chemistry at the Benzylic Position (of an N-Protected Derivative)

| Reagent Sequence | Electrophile | Product of Electrophilic Quench |

|---|---|---|

| 1. N-Protection (e.g., Boc₂O) 2. Strong Base (e.g., n-BuLi) | Methyl Iodide (CH₃I) | α-Methylated benzylamine derivative |

| 1. N-Protection (e.g., Boc₂O) 2. Strong Base (e.g., n-BuLi) | Trimethylsilyl Chloride (TMSCl) | α-Silylated benzylamine derivative |

Oxidative Transformations of the Benzylic Moiety

The benzylic carbon-hydrogen bonds of this compound are susceptible to oxidation, a transformation that can lead to the corresponding imine and subsequently the benzamide. The direct oxidation of primary benzylamines to their corresponding amides is a significant transformation in organic synthesis. Various methods have been developed to achieve this, often employing transition metal catalysts or specific oxidizing agents.

For instance, a manganese dioxide (MnO₂) mediated one-pot oxidation process has been shown to convert primary benzylic amines into their corresponding amides in good to excellent yields. kcl.ac.uk This reaction highlights the utility of MnO₂ not just as an oxidant for alcohols, but also for amines. kcl.ac.uk Furthermore, Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can catalyze the oxidation of benzylamines to amides using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. researchgate.net Another approach involves the use of catalytic amounts of iodine with TBHP, which facilitates the cleavage of the benzylic C-H bond. researchgate.net

Highly chemoselective methods have also been developed, such as the use of electrophilic thiyl radicals derived from pentafluorothiophenol (B1630374) for the oxidative removal of benzyl groups under aerobic conditions. acs.org This process involves a hydrogen atom abstraction from the electron-rich benzylic C-H bond. acs.org Following abstraction, molecular oxygen can intercept the resulting radical, leading to a hydroperoxide intermediate which, after elimination and hydrolysis, yields the debenzylated product. acs.org While often used for deprotection, these mechanisms highlight the reactivity of the benzylic position and can be tailored to achieve oxidation to the amide.

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound possesses two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. These are the aminomethyl group (-CH₂NH₂) and the ethoxymethyl group (-CH₂OCH₂CH₃). Both groups are generally considered activating and ortho-, para-directing.

The amino group, even when attached to a methylene spacer, increases the electron density of the aromatic ring through resonance, thereby activating it towards electrophilic attack. lkouniv.ac.in This activation strongly directs incoming electrophiles to the positions ortho and para to the substituent. lkouniv.ac.in Similarly, the ethoxymethyl group is an ether derivative, and the oxygen atom's lone pairs can also donate electron density to the ring via resonance, making it an activating, ortho-, para-directing group.

In this compound, the two substituents are in a para relationship. The positions available for substitution are C2, C3, C5, and C6 (where C1 is the carbon bearing the aminomethyl group and C4 bears the ethoxymethyl group).

The aminomethyl group at C1 directs electrophiles to positions C2 and C6 (ortho).

The ethoxymethyl group at C4 directs electrophiles to positions C3 and C5 (ortho).

Therefore, electrophilic attack is expected to occur at any of the four available positions on the ring. The ultimate regioselectivity would depend on the specific electrophile and reaction conditions, with potential for a mixture of products. Steric hindrance from the substituents could also play a role in favoring substitution at certain positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃). minia.edu.egmasterorganicchemistry.com

Generation and Reactivity of Azomethine Ylides Derived from this compound Analogues

Azomethine ylides are highly valuable 1,3-dipolar intermediates in organic synthesis, primarily utilized for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines. thieme.de These ylides, derived from analogues of this compound, are typically generated in situ due to their high reactivity. nih.gov A common method for their formation involves the condensation of an α-amino acid or its ester with an aldehyde or ketone. psu.edunih.gov The resulting iminium species then undergoes prototropic rearrangement or decarboxylation to yield the azomethine ylide. psu.edu

The reactivity of these ylides is characterized by their participation in [3+2] cycloaddition reactions with a variety of dipolarophiles. thieme.dedicp.ac.cn The stereoselectivity of these cycloadditions is a key feature, often influenced by the geometry of the ylide and the nature of the reactants and catalysts involved. frontiersin.org

Several catalytic strategies have been developed for the efficient in situ generation of azomethine ylides from precursors like N-benzyl-substituted compounds.

Acid Catalysis: Brønsted acids such as trifluoroacetic acid (TFA) are effective catalysts for generating nonstabilized azomethine ylides from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. nih.govresearchgate.netnih.govresearchgate.net The acid facilitates the elimination of the silyl (B83357) and methoxy (B1213986) groups to form the reactive dipole. nih.gov

Lewis Acid Catalysis: A wide range of Lewis acids, particularly metal complexes, are employed to generate N-metalated azomethine ylides and catalyze their subsequent cycloadditions. Chiral silver (Ag) and copper (Cu) complexes are among the most utilized catalysts for asymmetric [3+2] cycloadditions, enabling the synthesis of enantiomerically enriched pyrrolidines. thieme.dedicp.ac.cnnih.govacs.org Other Lewis acids, such as those derived from zinc, have also been reported to catalyze the oxidation of benzylamines, a related transformation. researchgate.net

Fluoride-Induced Desilylation: Fluoride (B91410) ions, often from sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), are used to trigger the formation of azomethine ylides from α-silyliminium salts. psu.edu This method provides a mild route to generate these reactive intermediates.

The table below summarizes various catalytic systems used for the generation of azomethine ylides from benzylamine analogues and related precursors.

| Precursor Type | Catalyst/Reagent | Ylide Type | Reference(s) |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Trifluoroacetic Acid (TFA) | Nonstabilized | nih.govresearchgate.net |

| α-Iminoesters | Ag(I) or Cu(I) Complexes | N-Metalated | dicp.ac.cnnih.govacs.org |

| α-Amino Acids + Aldehydes | Thermal (Decarboxylation) | Nonstabilized | psu.edubohrium.com |

| Aziridines | Thermal or Photochemical | Nonstabilized | nih.gov |

| α-Silyliminium Salts | Fluoride Ions (CsF, TBAF) | Nonstabilized | psu.edu |

The [3+2] cycloaddition reaction is the hallmark of azomethine ylide chemistry, providing a powerful and atom-economical method for synthesizing highly substituted pyrrolidine (B122466) and 3-pyrroline (B95000) ring systems. thieme.debohrium.com When an azomethine ylide derived from a this compound analogue is reacted with an electron-deficient dipolarophile, such as an α,β-unsaturated ester, ketone, or nitrile, a five-membered heterocyclic ring is formed. thieme.deresearchgate.net

These reactions often proceed with high regio- and stereoselectivity. researchgate.net The use of chiral catalysts, such as silver or copper complexes with chiral ligands, can induce high levels of enantioselectivity, making it possible to synthesize optically active pyrrolidine derivatives. thieme.dedicp.ac.cn The reaction conditions can be mild, and in some cases, the cycloaddition can be performed in environmentally benign solvents like water. nih.gov The reaction between azomethine ylides and electron-deficient alkynes similarly yields 3-pyrroline derivatives, which can be further functionalized. nih.govbohrium.com

The table below illustrates the types of products formed from the [3+2] cycloaddition of azomethine ylides with various dipolarophiles.

| Azomethine Ylide Source | Dipolarophile | Product Type | Catalyst/Conditions | Reference(s) |

| Isatin (B1672199) + Benzylamine | Benzylideneacetone | Spiropyrrolidine-oxindole | Water or 4-Nitrobenzoic Acid | beilstein-journals.org |

| α-Amino Acid + Aldehyde | Electron-deficient Alkenes | Substituted Pyrrolidine | Thermal or Lewis Acid | researchgate.net |

| α-Amino Acid + Aldehyde | Electron-deficient Alkynes | Substituted 3-Pyrroline | Thermal or Metal Catalyst | nih.govbohrium.com |

| N-Benzylglycinate | N-Phenylmaleimide | Fused Pyrrolidine | Ag₂CO₃/AmidPhos | thieme.de |

The intramolecular variant of the [3+2] cycloaddition of azomethine ylides is a particularly powerful strategy for the rapid construction of complex, polycyclic amine frameworks. nih.govacs.org In this approach, the dipolarophile (an alkene or alkyne) is tethered to the azomethine ylide precursor, typically the α-amino acid or the aldehyde. psu.edumdpi.com

Upon in situ generation of the azomethine ylide, the tethered dipolarophile is positioned to react intramolecularly, leading to the formation of a fused or bridged bicyclic or polycyclic system. psu.eduacs.org These reactions are often highly diastereoselective, with the stereochemistry of the product dictated by the geometry of the transition state. nih.govacs.org This method provides access to a wide range of complex nitrogen-containing scaffolds that are prevalent in natural product alkaloids. psu.edumdpi.com For example, azomethine ylides generated from the condensation of aldehydes bearing a pendent dipolarophile with cyclic secondary amines like tetrahydroisoquinoline can undergo highly diastereoselective intramolecular [3+2] cycloadditions to form polycyclic amines with four new stereogenic centers. nih.govacs.org

Investigation of Competitive Reaction Pathways and Selectivity Control

In reactions involving multifunctional molecules like this compound and its derivatives, the potential for competitive reaction pathways necessitates careful control of selectivity. This is evident in nucleophilic substitution reactions and cycloadditions.

For instance, studies on the reactions of benzylamines with aryl benzenesulfonates in acetonitrile (B52724) show that the reaction can proceed competitively through two different pathways: cleavage of the sulfur-oxygen bond (S-O scission) or cleavage of the carbon-oxygen bond (C-O scission). acs.orgnih.gov The major pathway was found to be S-O bond scission, proceeding through a trigonal-bipyramidal pentacoordinate intermediate. nih.gov Understanding the factors that influence the balance between these pathways, such as the electronic nature of substituents on both reactants, is crucial for controlling the reaction outcome. nih.gov

In the context of [3+2] cycloaddition reactions of azomethine ylides, regioselectivity is a key aspect of selectivity control. The azomethine ylide generated from the reaction of isatin with benzylamine has two potential nucleophilic carbon centers, both of which can attack the β-carbon of an α,β-unsaturated ketone like benzylideneacetone, leading to two different regioisomers. beilstein-journals.org Research has shown that the regioselectivity of this cycloaddition can be reversed by the choice of additive. The use of water as an additive favors the formation of one regioisomer, potentially through the formation of hydrogen bonds that stabilize a specific transition state, while the addition of 4-nitrobenzoic acid promotes the formation of the other regioisomer. beilstein-journals.org The electronic properties of substituents on the dipolarophile also significantly influence the regioisomeric ratio. beilstein-journals.org Such investigations are vital for developing synthetic methods that selectively yield a single, desired product.

Interaction with Biological Systems (e.g., Enzyme-Substrate Interactions for Mechanistic Studies)

Detailed research findings concerning the direct interaction of this compound with biological enzymes or receptors are not documented in the current body of scientific literature. Mechanistic studies, which are crucial for understanding the biochemical pathways a compound may influence, have not been published for this specific molecule.

For context, research on other benzylamine derivatives has shown a wide range of biological activities. For instance, various substituted benzylamines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters. nih.govsemanticscholar.orgnih.gov The nature and position of the substituent on the benzene ring are known to be critical for the inhibitory potency and selectivity of these compounds.

Furthermore, benzylamine-based structures have been explored as ligands for other enzymes, including complement factor D, a serine protease involved in the immune system. nih.gov In these cases, the benzylamine moiety often serves as a key structural element that interacts with the enzyme's active site. nih.gov However, without specific studies on this compound, any discussion of its potential enzyme interactions would be purely speculative.

The ethoxymethyl group at the para-position introduces specific steric and electronic properties that would undoubtedly influence how the molecule binds to a biological target. However, the lack of empirical data, such as enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values) or structural data from X-ray crystallography of enzyme-ligand complexes, prevents a scientifically accurate description of its biological interactions.

Applications of 4 Ethoxymethyl Benzylamine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Architectures

4-(Ethoxymethyl)-benzylamine is recognized as a versatile building block due to the dual reactivity of its functional groups. The primary amine is a potent nucleophile and a precursor for imine formation, which is fundamental to many synthetic transformations. This reactivity allows chemists to introduce the 4-(ethoxymethyl)benzyl group into larger molecular frameworks. The presence of this specific benzyl (B1604629) group is instrumental in synthesizing complex organic architectures, including pharmacologically relevant scaffolds and advanced materials. For instance, benzylamines are crucial in the synthesis of various bioactive compounds and are employed in multi-step reaction sequences to build intricate molecular topographies. The amine functionality provides a reliable handle for constructing carbon-nitrogen bonds, a cornerstone of modern organic synthesis.

**4.2. Precursor in the Synthesis of Diverse N-Heterocyclic Compounds

The synthesis of N-heterocyclic compounds is a major focus of organic chemistry due to their prevalence in natural products, pharmaceuticals, and agrochemicals. This compound is a valuable precursor for a variety of these ring systems, leveraging its primary amine functionality to initiate cyclization cascades.

One of the most powerful applications of benzylamine (B48309) derivatives is in the generation of azomethine ylides for [3+2] cycloaddition reactions to form highly substituted pyrrolidine (B122466) rings. rsc.org While direct use of this compound is one pathway, a common and highly effective method involves the use of N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, a stable precursor that generates the unstabilized azomethine ylide upon treatment with a catalytic amount of acid, such as trifluoroacetic acid. mdpi.comenamine.net This ylide, a 1,3-dipole, readily reacts with a wide range of electron-deficient alkenes (dipolarophiles) in a concerted, stereospecific manner to yield functionalized pyrrolidines. mdpi.comwhiterose.ac.uk This methodology provides efficient access to complex pyrrolidine scaffolds that are central to many biologically active molecules. nih.gov

Table 1: Synthesis of Pyrrolidine Derivatives via Azomethine Ylide Cycloaddition

| Dipolarophile (Alkene) | Azomethine Ylide Precursor | Catalyst | Resulting Pyrrolidine Product | Yield |

|---|---|---|---|---|

| trans-1-Nitro-2-phenylethylene | N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine | Trifluoroacetic Acid | trans-3-Nitropyrrolidine derivative | Good |

| (2E)-3-Phenyl-2-nitroprop-2-enenitrile | N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine | Trifluoroacetic Acid | 3-Nitro-4-arylpyrrolidine-3-carbonitrile | High |

Data synthesized from representative cycloaddition reactions involving benzylamine-derived azomethine ylides. mdpi.com

Primary benzylamines are key substrates in modern transition-metal-catalyzed reactions for the synthesis of isoquinolines. wikipedia.org One such advanced method involves the Ru(II)-catalyzed C-H activation and annulation of a primary benzylamine with a sulfoxonium ylide. organic-chemistry.orgresearchgate.net In this process, the free amine group acts as an internal directing group, guiding the catalyst to activate a specific C-H bond on the aromatic ring. This is followed by a [4+2] annulation with the ylide to construct the isoquinoline (B145761) core. This approach is highly efficient, occurs without the need for an external oxidant, and demonstrates excellent functional group tolerance, providing a direct route to multisubstituted isoquinolines from readily available benzylamines. researchgate.net

Table 2: Ru(II)-Catalyzed Synthesis of Isoquinolines from Benzylamines

| Benzylamine Substrate | Coupling Partner | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Primary Benzylamines | Sulfoxonium Ylides | Ru(II) catalyst | Substituted Isoquinolines | External oxidant-free, Free amine directing group |

This table summarizes modern C-H activation strategies for synthesizing fused heterocycles from primary benzylamines. researchgate.net

While the application of this compound in the synthesis of pyrrolidines and isoquinolines is well-established, its direct role in forming aromatic pyrroles and pyrimidines is less frequently documented in dedicated synthetic routes. However, the fundamental reactivity of the benzylamine moiety makes it a plausible participant in classical heterocyclic syntheses. For instance, the primary amine can undergo condensation reactions with 1,4-dicarbonyl compounds (the Paal-Knorr synthesis) to form pyrroles or with 1,3-dicarbonyl compounds and a third component to construct pyrimidine (B1678525) rings. The specific ethoxymethyl substituent would be carried into the final product, potentially modulating its physical and biological properties.

Utility in Organometallic Chemistry and Catalysis

The nitrogen atom of this compound, with its lone pair of electrons, is an effective donor for coordinating to transition metals. This property allows it to function as a ligand or as a precursor to more complex multidentate ligands, which are crucial for catalysis and the development of novel organometallic complexes. sfu.ca

Benzylamines are well-known to react with palladium(II) precursors, such as palladium acetate (B1210297), to form stable organometallic species. nih.gov A common reaction is cyclopalladation, where the benzylamine coordinates to the palladium center through the nitrogen atom, followed by an intramolecular C-H activation of the ortho-carbon on the benzene (B151609) ring to form a stable five-membered palladacycle. These cyclopalladated complexes are often dimeric, with acetate or chloride ligands bridging the two palladium centers. Such complexes are not merely chemical curiosities; they are highly effective pre-catalysts for a variety of cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. The 4-(ethoxymethyl) group in the ligand structure can enhance solubility and stability, making the resulting palladium complexes valuable tools in homogeneous catalysis. rsc.org

Table 3: Formation of Palladium Complexes with Benzylamine-Type Ligands

| Ligand Precursor | Palladium Source | Resulting Complex Type | Potential Application |

|---|---|---|---|

| N,N-Dimethyl-4-fluorobenzylamine | Pd3(OAc)6 | Cyclopalladated Trinuclear and Dinuclear Clusters | C-H Bond Activation Studies |

This table illustrates the formation of various palladium complexes from benzylamine derivatives and their potential uses. nih.govrsc.org

Catalytic Applications in Carbon-Carbon Bond Formation (e.g., Spirocycles)

There is no available research to indicate that this compound is employed as a catalyst or a critical ligand in catalytic systems for the formation of carbon-carbon bonds, including the synthesis of complex spirocyclic frameworks. Methodologies for spirocycle synthesis often rely on transition-metal catalysis, organocatalysis, or intramolecular cyclization reactions, but a role for this compound in these processes has not been described.

Participation in Multi-Component Reactions (e.g., Mannich-Type Reactions for Diindole Synthesis)

Multi-component reactions (MCRs) are efficient synthetic strategies for building molecular complexity. The Mannich reaction, in particular, is a cornerstone MCR for the synthesis of aminoalkyl chains. Specifically, the synthesis of diindole structures via Mannich-type reactions involves the reaction of an indole, an aldehyde, and an amine. Despite the structural suitability of this compound as a potential amine component, there are no published examples of its use in this or other MCRs for the synthesis of diindoles or related heterocyclic compounds.

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment of 4 Ethoxymethyl Benzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the mapping of the molecular skeleton and the connectivity between atoms.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number and type of hydrogen atoms in a molecule. For 4-(Ethoxymethyl)-benzylamine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The benzylic protons (Ar-CH₂-N) and the methylene (B1212753) protons of the ethoxymethyl group (Ar-CH₂-O and O-CH₂-CH₃) would appear as singlets and a quartet, respectively. The terminal methyl protons of the ethyl group would be a triplet, and the amine protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (2H) | ~7.30 | Doublet | ~8.0 | 2H |

| Aromatic (2H) | ~7.25 | Doublet | ~8.0 | 2H |

| Ar-CH₂-O | ~4.50 | Singlet | - | 2H |

| Ar-CH₂-N | ~3.85 | Singlet | - | 2H |

| O-CH₂-CH₃ | ~3.50 | Quartet | ~7.0 | 2H |

| NH₂ | ~1.60 | Broad Singlet | - | 2H |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. This includes four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), one for the benzylic carbon attached to the nitrogen, one for the methylene carbon of the ethoxymethyl group attached to the ring, one for the methylene carbon of the ethyl group, and one for the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-CH₂N) | ~142.0 |

| Aromatic (C-CH₂O) | ~137.0 |

| Aromatic (CH) | ~128.5 |

| Aromatic (CH) | ~127.5 |

| Ar-CH₂-O | ~72.0 |

| O-CH₂-CH₃ | ~66.0 |

| Ar-CH₂-N | ~46.0 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D NMR spectra and for establishing the complete connectivity of the molecule. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene protons (O-CH₂-CH₃) and the methyl protons (O-CH₂-CH₃) of the ethyl group. scribd.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the structure of this compound. For example, it would link the aromatic proton signals to their respective aromatic carbon signals. wikipedia.orgsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. scribd.com For instance, correlations would be expected between the benzylic protons (Ar-CH₂-N) and the aromatic carbons, including the quaternary carbon to which the benzyl (B1604629) group is attached.

Table 3: Key Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|---|

| COSY | O-CH₂-CH₃ | N/A (¹H-¹H correlation) | Confirms the presence of the ethyl group. |

| HSQC | Ar-H | Ar-C | Assigns aromatic protons to their directly bonded carbons. |

| Ar-CH₂-O | Ar-CH₂-O | Links benzylic ether protons to their carbon. | |

| Ar-CH₂-N | Ar-CH₂-N | Links benzylic amine protons to their carbon. | |

| O-CH₂-CH₃ | O-CH₂-CH₃ | Links ethyl methylene protons to their carbon. | |

| O-CH₂-CH₃ | O-CH₂-CH₃ | Links ethyl methyl protons to their carbon. | |

| HMBC | Ar-CH₂-N | Aromatic C's (including quaternary) | Connects the benzylamine (B48309) moiety to the aromatic ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include the N-H stretching of the primary amine, C-H stretching from both the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and the prominent C-O stretching of the ether linkage. researchgate.netresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Amine (N-H) | Scissoring (Bend) | 1650 - 1580 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS, ESI/Q-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. A common fragmentation pathway for benzylamines involves the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of a sample and identifying components in a mixture. nih.goveuropa.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming the molecular formula.

Electrospray Ionization/Quadrupole Time-of-Flight (ESI/Q-TOF): ESI is a soft ionization technique that is well-suited for polar molecules like amines, often generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov The TOF analyzer offers high resolution and mass accuracy.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 166.12 | Protonated molecular ion |

| [M]⁺ | 165.11 | Molecular ion |

| [M-NH₃]⁺ | 148.09 | Loss of ammonia from the molecular ion |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.

Column Chromatography: This is a standard purification technique used to isolate the desired compound from a reaction mixture on a larger scale. For benzylamine derivatives, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. A reversed-phase C18 column is typically used with a mobile phase such as a gradient of water and acetonitrile (B52724). A UV detector can be used for detection, as the benzene ring is a strong chromophore.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound and any potential impurities are volatile and thermally stable.

The choice of chromatographic technique depends on the scale of the separation and the required level of purity assessment. For final product validation, HPLC is often the method of choice, providing a precise quantification of purity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like benzylamine and its derivatives. It is instrumental in separating components of a mixture and providing information about their molecular weight and fragmentation patterns, which aids in structural identification and purity assessment.

For benzylamine and related compounds, GC analysis often involves derivatization to improve chromatographic profiles, leading to sharper, more defined peaks and longer retention times. osti.gov This is particularly useful for low-molecular-weight and polar compounds which can be difficult to detect otherwise. nih.gov The choice of column is critical, with 5%-phenyl-95%-dimethylpolysiloxane capillary columns being commonly employed. hmdb.ca

Typical GC-MS Parameters for Benzylamine Derivatives:

| Parameter | Value |

| Column Type | Agilent DB-5MS capillary column (30 m x 0.25 mm id x 0.25 µm i.f.) osti.gov |

| Carrier Gas | Ultra-high purity helium at 0.8 mL/min osti.gov |

| Injector Temperature | 250°C osti.gov |

| Injection Volume | 1 µL osti.gov |

| Oven Temperature Program | 40°C (held for 3 min), then increased at 8°C/min to 300°C (held for 3 min) osti.gov |

| MS Ion Source Temperature | 230°C osti.gov |

| MS Quadrupole Temperature | 150°C osti.gov |

| Ionization Energy | 70 eV (Electron Ionization) osti.gov |

| Scan Range | m/z 29 to m/z 600 osti.gov |

This table is interactive. Users can sort and filter the data.

Research on related N,N-disubstituted ethanolamines has demonstrated that benzylation as a derivatization technique yields products with higher molecular weights, resulting in longer retention times and sharper chromatographic peaks. osti.gov This makes the derivatives more amenable to detection and isolation, especially at low concentrations. osti.gov The mass spectrum of the derivatized compound provides crucial structural information. For instance, the mass spectrum of O-benzyl-N,N-diisopropylethanolamine shows characteristic peaks at m/z = 114 (base), 72, 92, and 220 (molecular ion peak), which are instrumental in elucidating its structure. osti.gov

Liquid Chromatography (LC)

Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of this compound and its derivatives. When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and specific analytical tool. nih.gov

Derivatization can also be employed in LC-MS to enhance the chromatographic retention and ionization of analytes. nih.gov For primary and secondary amines like benzylamine, benzoyl chloride is a common derivatizing agent. nih.gov A systematic study on benzoylation for LC-MS analysis has identified optimal reaction conditions to improve the derivatization of various classes of compounds, including those with hydroxyl groups. nih.gov

A typical HPLC method for the separation of benzylamine from related compounds like benzonitrile (B105546) and toluene (B28343) utilizes a reverse-phase column. sielc.com

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | Primesep A, 4.6 x 150 mm, 5 µm, 100 A sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid sielc.com |

| Detection | UV at 210 nm sielc.com |

This table is interactive. Users can sort and filter the data.

The development of LC-MS methods for the analysis of benzylamine derivatives is crucial for various applications. For example, a method was developed to determine perfluorooctane (B1214571) sulfonyl fluoride (B91410) (PFOSF) by derivatizing it with benzylamine, allowing for rapid and quantitative analysis by LC-MS. acs.org This demonstrates the utility of benzylamine as a derivatizing agent to facilitate the analysis of other compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For chiral derivatives of this compound, determining the enantiomeric purity is essential, particularly in pharmaceutical applications where enantiomers can have different biological activities. chromatographyonline.com Chiral HPLC is the most widely used technique for this purpose, employing chiral stationary phases (CSPs) to separate enantiomers. mdpi.comphenomenex.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the enantiomeric separation of chiral amines and their derivatives. nih.govresearchgate.net The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), often with an acidic or basic additive to improve resolution. nih.gov

Key Factors in Chiral HPLC Separation of Amines:

Chiral Stationary Phase (CSP): Amylose and cellulose-derived CSPs are highly effective. researchgate.net The choice between them can depend on the specific analyte and whether derivatization is used. nih.gov

Mobile Phase: A mixture of n-hexane and 2-propanol is common. nih.gov

Additive: Acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine (B46881) - DEA) additives can significantly influence the separation. nih.gov

Derivatization: While direct separation is possible, derivatization with achiral reagents like naphthaldehydes can enhance enantioselectivity and detectability. researchgate.net

Research has shown that for the enantiomeric separation of N-benzyl-alpha-methyl-benzylamine, an amylose tris(3,5-dimethylphenylcarbamate) CSP with a TFA additive in the mobile phase provides the best results. nih.gov The separation factor (α) and resolution factor (Rs) are key parameters used to evaluate the effectiveness of the separation.

Example of Chiral Separation Parameters for a Benzylamine Derivative:

| Parameter | Value |

| CSP | Amylose tris(3,5-dimethylphenylcarbamate) nih.gov |

| Mobile Phase | n-hexane/2-propanol with TFA additive nih.gov |

| Detection | UV researchgate.net |

This table is interactive. Users can sort and filter the data.

The developed chiral HPLC methods can be applied to determine the enantiomeric purity of chiral amine reagents with high accuracy. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For benzylamine derivatives, single-crystal X-ray diffraction studies can reveal detailed information about the molecular conformation and intermolecular interactions in the crystal lattice. For instance, the crystal structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate was determined by single-crystal X-ray diffraction. nih.gov The study revealed the presence of two organic cations with similar conformations, two bromide anions, and one water molecule in the asymmetric unit. nih.gov The analysis also detailed the hydrogen bonding and other intermolecular interactions that stabilize the crystal structure. nih.gov

The Cambridge Structural Database (CSD) is a repository for small-molecule organic and metal-organic crystal structures, and it contains entries for benzylamine and its derivatives, which can be used as a reference for new structural determinations. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for both qualitative analysis and reaction monitoring. Aromatic compounds like this compound and its derivatives exhibit characteristic UV absorption bands due to the presence of the benzene ring.

The UV-Vis spectrum of benzylamine shows absorption maxima at approximately 206 nm and 256 nm. sielc.com These absorptions are attributed to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used. researchgate.net For HPLC analysis, setting the UV detector to a wavelength corresponding to an absorption maximum ensures optimal sensitivity. sielc.com

UV-Vis spectroscopy can also be used to monitor the progress of reactions involving benzylamine derivatives. For example, the aerobic photo-oxidative coupling of benzylamines to form N-benzylidene benzylamines can be followed by observing changes in the UV-Vis absorption spectrum. researchgate.net Similarly, the formation of colored products in reactions involving aromatic primary amines can be quantified using visible spectrophotometry. arcjournals.org

Typical UV Absorption Maxima for Benzylamine:

| Wavelength (nm) |

| 206 |

| 256 |

This table is interactive. Users can sort and filter the data.

It is important to note that the pH of the mobile phase can affect the UV-Vis spectrum of some compounds. sielc.com The spectra are often measured in an acidic mobile phase with a pH of 3 or lower. sielc.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule from first principles.

DFT calculations are widely employed to understand the electronic characteristics of molecules like this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. epstem.netglobalresearchonline.net

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. globalresearchonline.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netedu.krd For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic ring's anti-bonding orbitals.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). edu.krdresearchgate.net The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms are expected to be sites of negative potential (nucleophilic), while the amine and benzylic protons are regions of positive potential (electrophilic).

Below is an illustrative table of typical data obtained from DFT calculations for a molecule similar to this compound.

| Parameter | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |

| Mulliken Charge on N | -0.45 e | Partial negative charge indicating its nucleophilic character. |

| Mulliken Charge on O | -0.38 e | Partial negative charge on the ether oxygen. |

Note: The data in this table is illustrative and represents typical values for similar aromatic amines. Specific experimental or computational data for this compound is not available in the cited sources.

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energies of reactants, products, intermediates, and transition states. By mapping the potential energy surface, researchers can determine the most likely reaction pathway and calculate the activation energy, which governs the reaction rate.

For benzylamine derivatives, several types of reactions can be modeled:

Nucleophilic Addition: The addition of benzylamines to activated olefins, such as ethyl α-acetyl-β-phenylacrylate, has been studied. Computational models can determine whether the reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate or a concerted, single-step process. For reactions in acetonitrile, a concerted mechanism involving a four-center hydrogen-bonded transition state is often proposed.

Palladium-Catalyzed C-H Functionalization: DFT studies can elucidate the mechanism of reactions like the acetoxylation of substituted benzylamines. researchgate.net These calculations help in understanding the energetics of different stages of the catalytic cycle, including C-H activation and reductive elimination. researchgate.net

By calculating the Gibbs free energy of the transition states for competing pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction involving this compound.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net These theoretical values are often correlated with experimental data to confirm molecular structures.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. epstem.net

An illustrative table of predicted spectroscopic data is provided below.

| Spectrum | Group | Predicted Wavenumber / Shift |

| IR Frequency | N-H Stretch | 3400-3500 cm⁻¹ |

| IR Frequency | C-O-C Stretch | 1080-1150 cm⁻¹ |

| ¹H NMR Shift | -CH₂- (Benzylic) | δ 3.8-4.0 ppm |

| ¹³C NMR Shift | C-N (Benzylic) | δ 45-50 ppm |

Note: The data in this table is illustrative and based on characteristic values for the functional groups present in this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions.

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C, C-O, C-N), MD simulations can map its conformational landscape. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, by simulating the molecule in a solvent like water or ethanol, MD can reveal detailed information about intermolecular interactions. This includes the formation and lifetime of hydrogen bonds between the amine group of this compound and solvent molecules, which is critical for understanding its solubility and solvation properties.

Computational Approaches to Selectivity and Asymmetric Induction

Computational chemistry is a key tool for predicting and understanding chemical selectivity in reactions. When a reaction involving this compound can yield multiple products (regioisomers or stereoisomers), DFT calculations can be used to determine the most favorable pathway.

By calculating the activation energies of the transition states leading to each possible product, the selectivity can be predicted. The product formed via the lowest energy barrier will be the major product. This approach is invaluable in asymmetric synthesis, where understanding the interactions between a chiral catalyst and the substrate is essential for predicting the enantiomeric excess. For reactions involving a prochiral center in this compound or its derivatives, computational modeling can help design catalysts that favor the formation of one enantiomer over the other.

Application of Machine Learning and Data Science in Predicting Reactivity and Properties

In recent years, machine learning (ML) and data science have become powerful allies to computational chemistry. nih.gov These methods can build predictive models based on large datasets of chemical structures and their corresponding properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. nih.gov In this approach, molecular descriptors (numerical values representing the chemical structure) are calculated for a series of molecules. These descriptors are then used to train an ML algorithm, such as an artificial neural network or a support vector machine, to predict a specific property, such as solubility, toxicity, or reaction rate. nih.govnih.gov

For benzylamine derivatives, ML models have been successfully developed to predict properties like aqueous solubility. nih.gov Such models can rapidly screen virtual libraries of compounds to identify candidates with desired properties, significantly accelerating the discovery process without the need for extensive experimental work or computationally expensive quantum chemical calculations for every molecule. wipo.intupf.edu

Future Research Directions and Emerging Trends for 4 Ethoxymethyl Benzylamine Research

Computational Design and Prediction of New Functional Materials Derived from 4-(Ethoxymethyl)-benzylamine

While general methodologies exist for the synthesis and reaction of benzylamines and their derivatives, specific studies detailing these aspects for this compound are not present in the accessible literature. Therefore, any attempt to construct the requested article would involve speculation and extrapolation from related compounds, which would violate the strict instructions to focus solely on this compound and maintain scientific accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.